4-Benzyl-3-methylcyclohex-2-en-1-one
Description
Properties
CAS No. |
169693-29-2 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-benzyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
InChI Key |
JUEAEVXCRYIKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CCC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The compound’s structure consists of a cyclohexenone core substituted with a benzyl group at carbon 4 and a methyl group at carbon 3 (Figure 1). The conjugated enone system ($$ \text{C=O} $$ and $$ \text{C=C} $$) contributes to its reactivity in cycloaddition and conjugate addition reactions. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{16}\text{O} $$ | |
| Molecular Weight | 200.276 g/mol | |
| Exact Mass | 200.120 g/mol | |
| LogP | 3.154 |
The benzyl group enhances lipophilicity, as evidenced by the LogP value, suggesting potential applications in hydrophobic environments.
Synthetic Strategies for Cyclohexenone Derivatives
Aldol Condensation and-Sigmatropic Rearrangement
A widely employed method for synthesizing substituted cyclohexenones involves aldol condensation followed by a-sigmatropic rearrangement. For example, Järving et al. (2023) demonstrated the synthesis of 4-phenyl-5-(4-benzyloxy)phenyl-cyclohex-2-en-1-one-3-carboxylic acid via a one-pot reaction between 4-(benzyloxy)benzaldehyde and phenylpyruvic acid under basic aqueous conditions (10 M NaOH, 135°C). The mechanism proceeds through:
- Aldol condensation : Formation of an enone intermediate from benzaldehyde and acetone.
- -Sigmatropic rearrangement : Rearrangement of the intermediate to generate a diketone.
- Intramolecular aldol cyclization : Closure of the cyclohexenone ring with concomitant elimination of water.
For 4-benzyl-3-methylcyclohex-2-en-1-one, substituting 4-(benzyloxy)benzaldehyde with a benzyl-substituted aldehyde and optimizing the ketone component (e.g., 3-methyl-2-butanone) could yield the target compound. This approach achieved a 42% isolated yield for analogous structures.
Reductive Amination and Thiourea Intermediate Formation
A patent by WO2021107478A1 (2020) describes the synthesis of 1-(4-benzyloxy-benzyl)-3-methyl-thiourea using 4-(benzyloxy)benzaldehyde, N-methylthiourea, and triethylsilane in the presence of trifluoroacetic acid. While this method targets a thiourea derivative, the use of silane reductants and acid catalysts highlights strategies for stabilizing reactive intermediates. Adapting this protocol to cyclohexenone synthesis might involve:
- Formation of a Schiff base : Reaction between 4-benzylbenzaldehyde and methylamine.
- Cyclization : Acid-catalyzed intramolecular cyclization to form the cyclohexenone ring.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent critically impacts reaction efficiency. Acetonitrile, dichloromethane, and toluene are preferred for their ability to dissolve aromatic aldehydes and stabilize intermediates. For example, Järving et al. (2023) reported a 98% yield for a related cyclohexenone when using water as the solvent, attributed to enhanced keto-enol tautomerization.
Catalysts such as triethylsilane (TES) facilitate hydride transfer reactions, reducing side product formation. In the synthesis of thiourea derivatives, TES improved yields from 45% to 83% by minimizing oxidative degradation.
Temperature and Purification Techniques
Microwave-assisted heating (135°C, 30 minutes) significantly accelerates reaction kinetics compared to conventional heating. Post-synthesis purification via crystallization using ethyl acetate/n-heptane or acetonitrile/water mixtures enhances purity (>99.5% by HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at various positions on the cyclohexenone ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid.
Reducing Agents: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different ketones or alcohols .
Scientific Research Applications
4-Benzyl-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the benzyl and methyl groups, which can affect its binding to enzymes and other proteins. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound shares the cyclohex-2-en-1-one backbone with (4R)-4-(propan-2-yl)cyclohex-2-en-1-one (CAS 2158-61-4) . However, compounds such as 4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one (α-Ionone, CAS 127-41-3) and 4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one (β-Ionone, CAS 79-69-6) diverge significantly, as they incorporate a butenone chain (C=O at position 2) with a cyclohexenyl substituent. These structural differences influence conjugation, steric environments, and functional roles (e.g., α/β-Ionone are fragrance compounds).
Substituent Effects
Electronic Properties
- The methyl group at position 3 exerts a mild electron-donating inductive effect.
- (4R)-4-(propan-2-yl)cyclohex-2-en-1-one : The isopropyl group is purely inductive, donating electrons weakly compared to the benzyl group .
- α/β-Ionone: The cyclohexenyl substituent in these compounds extends conjugation into the butenone chain, enhancing UV absorption and photochemical reactivity .
Steric Effects
- In contrast, the isopropyl group in (4R)-4-(propan-2-yl)cyclohex-2-en-1-one is less bulky, allowing for higher reactivity in Diels-Alder or Michael addition reactions .
- α/β-Ionone’s substituents are optimized for volatility and odor, with minimal steric interference due to their linear butenone chains .
Physical Properties (Hypothetical Comparison)
| Compound | Molecular Formula | Key Substituents | Predicted Boiling Point | Solubility Trends |
|---|---|---|---|---|
| 4-Benzyl-3-methylcyclohex-2-en-1-one | C₁₄H₁₆O | 4-Benzyl, 3-Methyl | High (>250°C) | Low in polar solvents |
| (4R)-4-(propan-2-yl)cyclohex-2-en-1-one | C₉H₁₄O | 4-Isopropyl | Moderate (~200°C) | Moderate in ethanol |
| α-Ionone (CAS 127-41-3) | C₁₃H₂₀O | 2,6,6-Trimethylcyclohexenyl | Low (~130°C) | High in organic solvents |
| β-Ionone (CAS 79-69-6) | C₁₃H₂₀O | 2,5,6,6-Tetramethylcyclohexenyl | Low (~140°C) | Similar to α-Ionone |
Notes: Boiling points and solubility are inferred from substituent effects. Benzyl groups increase molecular weight and reduce volatility, while alkyl groups (e.g., isopropyl) enhance volatility. Aromaticity reduces polarity, lowering solubility in water.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Benzyl-3-methylcyclohex-2-en-1-one, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, analogous procedures involve reacting substituted cyclohexenones with benzyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization includes varying solvents (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents to maximize yield. Post-synthesis purification typically employs column chromatography or recrystallization .
Q. How is the structural integrity of 4-Benzyl-3-methylcyclohex-2-en-1-one validated?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., characteristic shifts for enone protons at δ 6.0–7.0 ppm) .
- X-ray crystallography : Single-crystal analysis with SHELXL for precise bond-length/angle measurements and refinement .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in derivatives of 4-Benzyl-3-methylcyclohex-2-en-1-one?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distributions to predict sites for electrophilic/nucleophilic attacks. For example, frontier molecular orbital (FMO) analysis identifies reactive π-systems in the enone moiety . Molecular docking studies can further explore interactions with biological targets (e.g., enzymes) .
Q. What experimental strategies resolve contradictions in biological activity data for this compound?
- Methodology :
- Triangulation : Cross-validate results using multiple assays (e.g., antimicrobial disk diffusion vs. microdilution) and orthogonal techniques (e.g., fluorescence-based vs. colorimetric enzyme inhibition assays) .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across replicates to assess reproducibility.
- Control experiments : Include positive/negative controls (e.g., known inhibitors) and account for solvent effects (e.g., DMSO cytotoxicity) .
Q. How do steric and electronic effects influence the compound’s catalytic applications in asymmetric synthesis?
- Methodology :
- Kinetic studies : Compare reaction rates of 4-Benzyl-3-methylcyclohex-2-en-1-one with analogs (e.g., 3-unsubstituted derivatives) under identical catalytic conditions (e.g., chiral organocatalysts).
- Steric maps : Generate using molecular modeling software (e.g., Spartan) to quantify substituent bulk.
- Electronic profiling : UV-Vis spectroscopy or cyclic voltammetry to measure electron-withdrawing/donating effects of the benzyl and methyl groups .
Key Considerations for Methodological Rigor
- Crystallography : Ensure high-resolution data (≤ 1.0 Å) for accurate SHELXL refinement, especially for disordered substituents .
- Statistical validation : Use ANOVA or t-tests to confirm significance in biological assays, with p < 0.05 as the threshold .
- Synthetic scalability : Pilot-scale reactions (e.g., 10 mmol) assess feasibility for larger batches without compromising purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
